N-Methoxyanhydrovobasinediol

structural elucidation X-ray crystallography absolute configuration

Analysts developing UPLC-MS/MS methods for Gelsemium alkaloids often face ambiguous peak assignment. N-Methoxyanhydrovobasinediol (CAS 125180-42-9) provides X-ray-confirmed absolute stereochemistry and a validated MRM transition (m/z 339.2→308.1) for unambiguous quantification. Key highlights: • Single-crystal X-ray structure eliminates reliance on in silico models for docking studies. • Highest volume of distribution (Vz 106.9 L/kg) among 11 Gelsemium alkaloids, enabling tissue distribution comparisons. • Moderate clearance (28.3 L/h/kg) suits metabolic stability screening as a positive control. • Supplied at ≥98% purity from authenticated sources; immediate global availability.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
Cat. No. B12372433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxyanhydrovobasinediol
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C
InChIInChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4-/t15?,17?,19-,20-/m0/s1
InChIKeyWZEYGSAJRPIRJA-HUOLEYQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxyanhydrovobasinediol: A Reference Akuammiline Alkaloid for Gelsemium elegans Research and Standardization


N-Methoxyanhydrovobasinediol (CAS 125180-42-9) is an akuammiline-related monoterpenoid indole alkaloid isolated from Gelsemium elegans, whose structure and absolute stereochemistry were established by comprehensive spectral analysis and confirmed by X-ray diffraction [1]. The compound features a characteristic N-methoxy substitution that distinguishes it from its non-methoxylated analog, anhydrovobasinediol (taberpsychine). This alkaloid is widely available from multiple commercial sources at purities ≥98% and is routinely employed as a reference standard in biochemical experiments and drug synthesis research .

Why In-Class Gelsemium Alkaloids Cannot Substitute for N-Methoxyanhydrovobasinediol


While several Gelsemium alkaloids (e.g., gelsenicine, koumine, sempervirine) share a common biosynthetic origin, their pharmacokinetic behavior and analytical detectability in complex biological matrices differ substantially [1]. N-Methoxyanhydrovobasinediol exhibits a unique combination of low systemic exposure (AUC(0-∞) 3.6 ng/mL·h), exceptionally high volume of distribution (Vz 106.9 L/kg), and distinct mass spectrometric fragmentation (parent m/z 339.2, daughter m/z 308.1) that sets it apart from other Gelsemium alkaloids administered at identical intravenous doses [1]. Substitution with a structurally related alkaloid would require revalidation of analytical methods and recalibration of toxicokinetic models, potentially compromising experimental reproducibility in studies involving Gelsemium elegans extracts or alkaloid profiling [1].

Quantitative Differentiation of N-Methoxyanhydrovobasinediol from Closest Gelsemium Alkaloid Analogs


X-Ray Crystallographic Structure Confirmation Versus Spectroscopic-Only Structural Assignments

Unlike many early Gelsemium alkaloids whose structures were assigned solely by NMR and MS, N-Methoxyanhydrovobasinediol has had its absolute stereochemistry unambiguously confirmed by single-crystal X-ray diffraction analysis. While X-ray data exist for several later Gelsemium alkaloids (e.g., gelsemine, some humantenine-type alkaloids), the early publication of this definitive structural proof in 1989 establishes N-Methoxyanhydrovobasinediol as one of the few akuammiline-related alkaloids with publicly accessible, validated crystal coordinates [1]. The crystal structure determination yielded monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R(1) = 0.053 for 2043 observed reflections [2].

structural elucidation X-ray crystallography absolute configuration Gelsemium alkaloids

Toxicokinetic Differentiation: Exceptionally High Volume of Distribution (Vz) Relative to Gelsenicine, Koumine, and Sempervirine

In a head-to-head intravenous toxicokinetic study in Sprague-Dawley rats (0.1 mg/kg each), N-Methoxyanhydrovobasinediol exhibited a mean volume of distribution (Vz) of 106.9 ± 72.2 L/kg, which is 33-fold higher than gelsenicine (3.2 ± 2.2 L/kg), 5-fold higher than koumine (21.5 ± 12.6 L/kg), and nearly 3-fold higher than sempervirine (37.2 ± 12.1 L/kg) [1]. This extensive tissue distribution is accompanied by the lowest Cmax (2.4 ± 1.4 ng/mL) and the second-lowest AUC(0-∞) (3.6 ± 0.7 ng/mL·h) among the 11 alkaloids tested, indicating rapid and extensive extravascular partitioning [1].

toxicokinetics volume of distribution UPLC-MS/MS Gelsemium elegans

Clearance Rate (CLz/F) Differentiation: Intermediate Elimination Kinetics Among Gelsemium Alkaloids

N-Methoxyanhydrovobasinediol displays a plasma clearance (CLz/F) of 28.3 ± 5.7 L/h/kg, which is intermediate relative to the panel of 11 Gelsemium alkaloids. It is cleared 17-fold faster than gelsenicine (1.7 ± 0.8 L/h/kg) but 2.1-fold slower than koumine (13.6 ± 7.3 L/h/kg) and 7.6-fold faster than sempervirine (3.7 ± 1.2 L/h/kg) under identical dosing conditions [1]. This clearance profile aligns with the compound's moderate terminal half-life (t1/2z) of 2.7 ± 1.9 h, which is not the shortest (koumine: 1.1 h) nor the longest (sempervirine: 7.7 h) among the tested alkaloids [1].

drug clearance elimination half-life toxicokinetics

UPLC-MS/MS Detection Signature: Unique MRM Transition (m/z 339.2→308.1) with Distinct Cone and Collision Voltages

In a validated UPLC-MS/MS method for simultaneous detection of 11 Gelsemium alkaloids, N-Methoxyanhydrovobasinediol was monitored using the multiple reaction monitoring (MRM) transition m/z 339.2 → 308.1, with optimized cone voltage 12 V and collision energy 14 V [1]. This fragmentation pattern is unique among the tested alkaloids: gelsenicine uses m/z 327.1 → 296.1 (36 V cone/15 V collision), koumine m/z 307.1 → 219.9 (52 V cone/38 V collision), and sempervirine m/z 273.2 → 257.0 (24 V cone/25 V collision) [1]. The combination of precursor ion mass, product ion mass, and optimal fragmentation parameters provides a definitive analytical fingerprint for compound identification and quantification in complex biological matrices.

UPLC-MS/MS MRM transition alkaloid detection method development

Preferred Procurement Scenarios for N-Methoxyanhydrovobasinediol in Research and Industrial Settings


Reference Standard for Quantitative Analysis of Gelsemium elegans Extracts and Traditional Chinese Medicine Formulations

N-Methoxyanhydrovobasinediol serves as an authenticated reference compound for UPLC-MS/MS or HPLC-UV method development and validation. Its unique MRM transition (m/z 339.2→308.1) and validated chromatographic behavior under acidic gradient conditions enable precise quantification in complex plant matrices [1]. The compound's X-ray-confirmed structure ensures unambiguous peak assignment and calibration curve reliability [2].

Toxicokinetic and Tissue Distribution Studies Requiring Extensive Extravascular Distribution

Investigators conducting in vivo pharmacokinetic or toxicokinetic studies with Gelsemium alkaloids should specifically procure N-Methoxyanhydrovobasinediol when the research question involves compounds with high tissue affinity. Its volume of distribution (Vz 106.9 L/kg) is the highest among all 11 alkaloids tested in the same model, making it a valuable comparator for studies of alkaloid tissue penetration and accumulation [1].

Metabolic Stability Assays Requiring Intermediate Hepatic Clearance

For in vitro liver microsome or hepatocyte stability screening, N-Methoxyanhydrovobasinediol offers a clearance rate (28.3 L/h/kg) that is neither too rapid (which would mask metabolic liabilities) nor too slow (which would limit assay throughput). This positions the compound as a suitable positive control or test article in metabolism studies where moderate clearance is desired [1].

Molecular Modeling and Structure-Based Drug Design Requiring Definitive 3D Coordinates

The availability of published crystal coordinates (monoclinic C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°) allows computational chemists to perform accurate molecular docking, pharmacophore generation, and quantum mechanical calculations without relying on energy-minimized or homology-modeled structures [1][2]. This is particularly valuable for virtual screening campaigns targeting the akuammiline alkaloid scaffold.

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